REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[CH:4][CH:3]=1.[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12].C([O-])(=O)C.[NH4+]>C(OCC)(=O)C.C(O)(=O)C.C1C=CC=CC=1>[CH2:17]([O:16][C:14](=[O:15])[C:13]([C:11]#[N:12])=[C:8]([C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1)[CH3:9])[CH3:18] |f:2.3|
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.14 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1.14 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in a Dean-Stark apparatus
|
Type
|
WAIT
|
Details
|
After approximately hours
|
Type
|
WASH
|
Details
|
washed with water (240 mL), brine (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CONCENTRATION
|
Details
|
the extract is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the desired product, as a mixture of E and Z-isomers
|
Type
|
CUSTOM
|
Details
|
is isolated by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate in petroleum ether
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(=C(C)C1=CC=C(C=C1)Br)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |